Acalabrutinib Maleate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2242394-65-4 |
|---|---|
Molecular Formula |
C30H27N7O6 |
Molecular Weight |
581.6 g/mol |
IUPAC Name |
4-[8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C26H23N7O2.C4H4O4/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20;5-3(6)1-2-4(7)8/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35);1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-;/m0./s1 |
InChI Key |
JWEQLWMZHJSMEC-AFJTUFCWSA-N |
Isomeric SMILES |
CC#CC(=O)N1CCC[C@H]1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Molecular Pharmacology of Acalabrutinib Maleate
Mechanism of Bruton's Tyrosine Kinase (BTK) Inhibition
The inhibitory action of acalabrutinib (B560132) is characterized by its specific covalent binding to the BTK active site, leading to sustained, irreversible enzyme inactivation.
Covalent Binding to Cysteine-481 in the BTK Active Site
Acalabrutinib possesses a reactive butynamide group that facilitates its covalent attachment to Cysteine-481 (Cys-481) within the ATP-binding pocket of the BTK enzyme. nih.govpatsnap.com This targeted interaction is highly specific, forming a stable, irreversible bond that effectively blocks the catalytic activity of BTK. patsnap.com Both acalabrutinib and its active metabolite, ACP-5862, are capable of forming this covalent bond with the cysteine residue, leading to the inhibition of BTK's enzymatic functions.
Dynamics of Irreversible Enzyme Inactivation
The covalent modification of Cys-481 by acalabrutinib results in the irreversible inactivation of the BTK enzyme. This mechanism ensures prolonged target occupancy and a sustained pharmacodynamic effect that extends beyond the plasma half-life of the drug. By permanently disabling the kinase, acalabrutinib effectively disrupts the downstream signaling cascade initiated by the B-cell receptor, thereby inhibiting the pathways necessary for the survival and proliferation of malignant B-cells. patsnap.com
Selective Targeting Profile of Acalabrutinib Maleate (B1232345)
Acalabrutinib was developed to have a more selective binding profile compared to the first-generation BTK inhibitor, ibrutinib (B1684441), with the aim of minimizing off-target effects. nih.govthe-hospitalist.orgmdedge.com
Differential Kinase Selectivity Compared to Other BTK Inhibitors
In vitro kinase assays have demonstrated that acalabrutinib has a narrower spectrum of kinase inhibition than ibrutinib. nih.gov While both drugs target BTK, ibrutinib also inhibits several other kinases containing a homologous cysteine residue, such as those in the TEC and EGFR families. nih.gov Acalabrutinib, however, shows significantly less activity against these other kinases. nih.gov For instance, the IC50 value, which represents the concentration of the drug required to inhibit 50% of the enzyme's activity, is substantially higher for acalabrutinib against many off-target kinases compared to ibrutinib. scispace.com
| Kinase | Acalabrutinib IC50 (nM) | Ibrutinib IC50 (nM) |
|---|---|---|
| BTK | 5.1 | 1.5 |
| ITK | >1000 | 10.7 |
| TEC | >1000 | 2.0 |
| EGFR | >1000 | 5.6 |
Minimization of Off-Target Kinase Activity
The enhanced selectivity of acalabrutinib results in minimal inhibition of off-target kinases. nih.gov Unlike ibrutinib, acalabrutinib does not significantly inhibit kinases such as ITK, EGFR, ERBB2, ERBB4, JAK3, and various members of the SRC family (BLK, FGR, FYN, HCK, LCK, LYN, SRC, and YES1) at physiologically relevant concentrations. drugbank.com This high degree of selectivity is attributed to the reduced intrinsic reactivity of acalabrutinib's butynamide group, which limits its interaction with other kinases that have cysteine-mediated covalent binding potential. nih.gov This minimization of off-target activity is believed to contribute to an improved safety profile. the-hospitalist.orgmdedge.com
Downstream Signaling Pathway Modulation
By irreversibly inhibiting BTK, acalabrutinib effectively blocks the downstream signaling pathways that are crucial for B-cell function. researchgate.net The binding of an antigen to the B-cell receptor normally triggers a cascade of phosphorylation events, leading to the activation of several key signaling molecules. Acalabrutinib's inhibition of BTK interrupts this cascade.
Research has shown that treatment with acalabrutinib leads to a significant reduction in the phosphorylation of key downstream signaling molecules, including phospholipase C gamma 2 (PLCγ2), extracellular signal-regulated kinase (ERK), and protein kinase B (AKT). nih.govnih.govresearchgate.net The inhibition of PLCγ2 phosphorylation disrupts the subsequent signaling events that lead to calcium mobilization and the activation of transcription factors. nih.gov Similarly, the reduced phosphorylation of ERK and AKT, which are central components of pathways that regulate cell proliferation and survival, contributes to the anti-proliferative effects of acalabrutinib. researchgate.net In preclinical models, acalabrutinib has been shown to decrease the autophosphorylation of BTK and reduce the phosphorylation of PLCγ2, S6, and ERK, thereby inhibiting B-cell receptor signaling. nih.gov
Disruption of the B-cell Receptor (BCR) Signaling Pathway
The B-cell receptor (BCR) signaling pathway is fundamental for the development, activation, and survival of B lymphocytes. nih.govnih.gov In many B-cell cancers, this pathway is hyperactive, promoting the uncontrolled growth of malignant cells. patsnap.com Acalabrutinib exerts its therapeutic effect by precisely intervening in this pathway.
The primary molecular target of acalabrutinib is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase that serves as a critical signaling molecule downstream of the B-cell receptor. frontiersin.orgnih.gov Acalabrutinib and its active metabolite, ACP-5862, form a covalent bond with a specific cysteine residue, Cys481, located in the active site of the BTK enzyme. patsnap.comdrugbank.com This binding is irreversible and leads to the potent inhibition of BTK's enzymatic activity. patsnap.comnih.gov
By inactivating BTK, acalabrutinib effectively blocks the entire downstream signaling cascade that would normally be triggered by BCR activation. drugbank.com This includes preventing the BTK-mediated phosphorylation and activation of key signaling molecules such as phospholipase C gamma 2 (PLCγ2). drugbank.comdovepress.com The interruption of this cascade disrupts the signals that are necessary for B-cell trafficking, chemotaxis, and adhesion. drugbank.com
A key characteristic of acalabrutinib is its high selectivity for BTK, with minimal activity against other kinases. nih.govfrontiersin.org This specificity is attributed to the reduced intrinsic reactivity of its reactive butynamide group, which limits the inhibition of off-target kinases that also have cysteine residues. nih.gov Unlike the first-generation BTK inhibitor ibrutinib, acalabrutinib shows significantly less inhibition of other kinases such as interleukin-2-inducible T-cell kinase (ITK), epidermal growth factor receptor (EGFR), and members of the Src kinase family. nih.govdrugbank.comnih.gov This enhanced selectivity is a defining feature of its molecular pharmacology. nih.govnih.gov
Table 1: Comparative Kinase Inhibition Profile This table illustrates the concentration of the drug needed to inhibit 50% of the kinase's activity (IC50). A lower value indicates greater potency.
| Kinase | Acalabrutinib IC50 (nmol/L) | Ibrutinib IC50 (nmol/L) |
|---|---|---|
| BTK | 5.1 | 1.5 |
| BMX | <100 | Low nanomolar range |
| TEC | <100 | Low nanomolar range |
| ERBB4 | <100 | Low nanomolar range |
| ITK | Not significantly inhibited | Low nanomolar range |
| EGFR | Not inhibited | Low nanomolar range |
Data sourced from multiple in vitro and biochemical assays. aacrjournals.orgnih.gov
Influence on B-cell Proliferation and Survival Pathways
The disruption of the BCR signaling pathway by acalabrutinib has profound consequences for the proliferation and survival of malignant B-cells. nih.govdrugbank.com Healthy and cancerous B-cells rely on the continuous signaling from the BCR pathway for their maintenance and growth. nih.gov By inhibiting BTK, acalabrutinib effectively cuts off these essential pro-survival signals. nih.gov
Inhibition of BTK prevents the activation of several downstream pathways crucial for lymphocyte survival, including the Akt, extracellular signal-regulated kinase (ERK), and nuclear factor-kappa B (NF-κB) pathways. researchgate.netnih.govnih.gov The NF-κB pathway, in particular, is a critical regulator of genes involved in cell proliferation, and its constitutive activation is a hallmark of many B-cell malignancies. nih.gov By blocking BTK, acalabrutinib prevents the activation of NF-κB, thereby inhibiting the transcription of genes that promote cell survival. researchgate.net
This interruption of vital signaling ultimately triggers apoptosis, or programmed cell death, in the malignant B-cells. researchgate.netpatsnap.com Furthermore, acalabrutinib inhibits BTK-mediated activation of downstream signaling proteins like CD86 and CD69, which are markers of B-cell activation and are involved in cell-to-cell interactions that support tumor growth. drugbank.comnih.gov Preclinical research in mouse models of chronic lymphocytic leukemia (CLL) has demonstrated that acalabrutinib effectively inhibits BCR signaling, leading to a significant reduction in tumor burden and an increase in survival. nih.govaacrjournals.orgnih.gov The treatment potently inhibits the phosphorylation of key signaling molecules, including BTK, PLCγ2, S6, and ERK, confirming its on-target effects in vivo. nih.gov
Table 2: Downstream Effects of Acalabrutinib on B-Cell Signaling
| Downstream Molecule/Marker | Effect of Acalabrutinib | Pathway/Function |
|---|---|---|
| p-BTK | Decreased Phosphorylation | BCR Signaling |
| p-PLCγ2 | Decreased Phosphorylation | BCR Signaling, Calcium Mobilization |
| p-ERK | Decreased Phosphorylation | Proliferation, Survival (MAPK Pathway) |
| p-S6 | Decreased Phosphorylation | Cell Growth, Proliferation (mTOR Pathway) |
| NF-κB | Inhibition of Activation | Survival, Proliferation, Gene Expression |
| CD69 | Inhibition of Expression | B-Cell Activation Marker |
| CD86 | Inhibition of Expression | B-Cell Activation, Costimulation |
Data compiled from in vitro and in vivo studies. researchgate.netdrugbank.comnih.gov
Preclinical Pharmacodynamics and Metabolite Activity
Bruton's Tyrosine Kinase (BTK) Target Occupancy and Exposure Relationships
Acalabrutinib (B560132) is a potent and highly selective inhibitor of Bruton tyrosine kinase (BTK) that binds covalently to Cys481 in the ATP-binding pocket of the enzyme. nih.gov This irreversible binding leads to sustained target inhibition. aacrjournals.org
Preclinical studies in various animal models have demonstrated that acalabrutinib achieves high and sustained BTK occupancy. In a mouse model of chronic lymphocytic leukemia (CLL), treatment with acalabrutinib resulted in a median BTK occupancy of 96% after one week and 97% after four weeks, indicating that the target remains fully and continuously inhibited over time. nih.gov
Studies in canine models of B-cell non-Hodgkin lymphoma also showed significant BTK target coverage. In dogs receiving 2.5 mg/kg daily, full BTK occupancy (>90%) was achieved in peripheral B-cells within 3 hours of the first dose for most animals. nih.gov Even at trough levels (12 or 24 hours after the prior dose), BTK occupancy ranged from 83% to 99% after 7 days of treatment, with higher dose cohorts showing complete target coverage. nih.gov
Table 1: Percentage of BTK Target Occupancy in Canine Peripheral Blood B-cells and Lymphoma Aspirates Following Acalabrutinib Treatment nih.govresearchgate.net
| Dose Cohort | Time Point | Peripheral Blood B-cells (% Occupancy) | Lymphoma Aspirates (% Occupancy) |
|---|---|---|---|
| 2.5 mg/kg QD | Day 1, 3 hr | 85.2 | 88.5 |
| 2.5 mg/kg QD | Day 7, Pre-dose | 94.2 | 96.0 |
| 10 mg/kg QOD | Day 1, 3 hr | 99.0 | 99.0 |
| 10 mg/kg QOD | Day 7, Pre-dose | 99.0 | 99.0 |
| 20 mg/kg QOD | Day 1, 3 hr | 99.0 | 99.0 |
| 20 mg/kg QOD | Day 7, Pre-dose | 99.0 | 99.0 |
All values are presented as the average percentage BTK occupancy. QD: Once daily; QOD: Once every other day.
The high degree of BTK occupancy observed in preclinical models correlates directly with potent on-target pharmacological effects. In mouse models of CLL, the sustained inhibition of BTK leads to a significant decrease in the activation of key downstream signaling molecules, including BTK itself, PLCγ2, S6, and ERK. nih.gov Similarly, in ex vivo studies using primary canine lymphoma cells, acalabrutinib treatment resulted in a dose-dependent inhibition of BTK autophosphorylation and its downstream targets. researchgate.net These on-target effects on the B-cell receptor (BCR) signaling pathway ultimately contribute to reduced tumor burden and increased survival in animal models. nih.gov
Characterization of Active Metabolite ACP-5862
Metabolic studies in humans, rats, and dogs revealed that acalabrutinib is extensively metabolized. aacrjournals.org The major circulating metabolite, identified as ACP-5862 (also known as M27), was found to be pharmacologically active. aacrjournals.orgnih.gov
ACP-5862 is formed through the oxidation of acalabrutinib, a process that results in the opening of the pyrrolidine ring to form a ketone/amide structure. nih.gov Crucially, the butynamide portion of the molecule, which acts as the electrophile for covalent binding to BTK, remains intact in the metabolite. aacrjournals.org
In vitro studies using recombinant cytochrome P450 (rCYP) enzymes have definitively identified CYP3A4 as the primary enzyme responsible for the formation of ACP-5862 from acalabrutinib. nih.govresearchgate.net Further in vitro experiments have also indicated that the subsequent metabolism and clearance of ACP-5862 are also mainly mediated by CYP3A enzymes. nih.gov The kinetics of ACP-5862 formation by CYP3A4 have been characterized with a Michaelis constant (Km) of 2.78 μM and a maximum velocity (Vmax) of 4.13 pmol/pmol CYP3A/min. nih.govresearchgate.netresearchgate.net
ACP-5862 is not an inert metabolite; it possesses intrinsic activity as a covalent inhibitor of BTK. aacrjournals.orgnih.gov Biochemical kinase assays confirmed that ACP-5862 binds irreversibly to wild-type BTK. nih.gov Its potency has been quantified in various assays, showing an IC₅₀ value of 5.0 nM for BTK. medchemexpress.comtargetmol.com This is approximately twofold lower than the potency of the parent compound, acalabrutinib, which has an IC₅₀ of 3 nM. nih.govmedchemexpress.comtargetmol.com
Binding kinetics studies indicated that while acalabrutinib and ACP-5862 have similar affinity (Kᵢ) for BTK, the inactivation rate (kᵢₙₐ꜀ₜ) for ACP-5862 was about half that of acalabrutinib, confirming the roughly twofold lower covalent inhibition potency. aacrjournals.org Despite this, ACP-5862 demonstrates a similarly high kinase selectivity profile to acalabrutinib. aacrjournals.orgnih.govnih.gov
Table 2: In Vitro Inhibitory Activity of Acalabrutinib and ACP-5862
| Compound | Assay | Value |
|---|---|---|
| Acalabrutinib | BTK IC₅₀ | 3 nM medchemexpress.comtargetmol.com |
| ACP-5862 | BTK IC₅₀ | 5.0 nM medchemexpress.comtargetmol.com |
| Acalabrutinib | hWB CD69 Expression EC₅₀ | 9.2 ± 4.4 nM aacrjournals.org |
| ACP-5862 | hWB CD69 Expression EC₅₀ | 64 ± 6 nM aacrjournals.org |
| Acalabrutinib | hWB CD69 Expression EC₉₀ | 72 ± 20 nM aacrjournals.org |
| ACP-5862 | hWB CD69 Expression EC₉₀ | 544 ± 376 nM aacrjournals.org |
hWB: human Whole Blood
Given its retained covalent binding properties, inhibitory potency, and substantial circulation levels, it is suggested that ACP-5862 may contribute to the clinical efficacy observed in patients treated with acalabrutinib. nih.govresearchgate.net When considering the total active components (acalabrutinib plus ACP-5862), the combined effect provides substantial BTK inhibition. nih.gov The characterization of this active metabolite is important for understanding the complete pharmacological profile of acalabrutinib administration. nih.gov
Preclinical Transporter and Enzyme Interactions
In preclinical studies, acalabrutinib and its major active metabolite, ACP-5862, were evaluated to characterize their potential for drug-drug interactions by examining their roles as substrates or inhibitors of various drug transporters and cytochrome P450 (CYP) enzymes.
In vitro assessments were conducted to determine the interaction of acalabrutinib and its primary metabolite, ACP-5862, with several key drug transporters. These studies are crucial for predicting potential pharmacokinetic interactions when co-administered with other medications.
Regarding BCRP, while both the parent drug and its metabolite are substrates, modeling suggests that acalabrutinib may weakly inhibit intestinal BCRP, potentially causing a modest increase in the exposure of co-administered BCRP substrates. aacrjournals.org However, this effect is not expected at the systemic level. aacrjournals.org
Conversely, acalabrutinib and ACP-5862 are not substrates for the hepatic uptake transporters Organic Anion-Transporting Polypeptide 1B1 (OATP1B1) or OATP1B3. nih.govaacrjournals.org Furthermore, acalabrutinib does not act as a substrate for the renal uptake transporters Organic Anion Transporter 1 (OAT1), Organic Anion Transporter 3 (OAT3), or Organic Cation Transporter 2 (OCT2). aacrjournals.orgtga.gov.au
Preclinical data also indicate that the pharmacokinetics of substrates for Multidrug and Toxin Extrusion Protein 1 (MATE1) and MATE2-K are unlikely to be affected by the presence of acalabrutinib or ACP-5862. aacrjournals.org Additionally, acalabrutinib does not inhibit OAT1, OAT3, OCT2, OATP1B1, or OATP1B3 at clinically relevant concentrations. tga.gov.au
The table below summarizes the preclinical findings regarding the interactions of acalabrutinib and its active metabolite ACP-5862 with various drug transporters.
| Transporter | Acalabrutinib Interaction | ACP-5862 Interaction |
|---|---|---|
| P-glycoprotein (P-gp/MDR1) | Substrate; Not an inhibitor nih.govaacrjournals.orgnih.gov | Substrate nih.govaacrjournals.org |
| Breast Cancer Resistance Protein (BCRP) | Substrate; Weak intestinal inhibitor nih.govaacrjournals.org | Substrate nih.govaacrjournals.org |
| Organic Anion-Transporting Polypeptide (OATP1B1, OATP1B3) | Not a substrate or inhibitor nih.govaacrjournals.orgtga.gov.au | Not a substrate nih.govaacrjournals.org |
| Organic Anion Transporter (OAT1, OAT3) | Not a substrate or inhibitor aacrjournals.orgtga.gov.au | Not specified |
| Organic Cation Transporter (OCT2) | Not a substrate or inhibitor aacrjournals.orgtga.gov.au | Not specified |
| Multidrug and Toxin Extrusion Protein (MATE1, MATE2-K) | No significant interaction predicted aacrjournals.org | No significant interaction predicted aacrjournals.org |
While acalabrutinib is primarily metabolized by CYP3A4, preclinical in vitro studies have investigated its potential to inhibit or induce other cytochrome P450 enzymes. These investigations are essential for predicting drug-drug interactions that are not related to the primary metabolic pathway.
Acalabrutinib was found to be a weak inhibitor of CYP2C8 and CYP2C9. nih.govtga.gov.auresearchgate.net Its major active metabolite, ACP-5862, also demonstrates weak inhibition of CYP2C8 (as a time-dependent inactivator), CYP2C9, and CYP2C19. nih.govtga.gov.aumedchemexpress.com Despite these findings, physiologically-based pharmacokinetic (PBPK) modeling has predicted that these weak inhibitory effects are not likely to result in clinically significant drug interactions with sensitive substrates of these enzymes. nih.gov
Acalabrutinib does not inhibit CYP1A2, CYP2B6, CYP2C19, or CYP2D6. aacrjournals.orgtga.gov.au Similarly, the ACP-5862 metabolite does not inhibit CYP1A2, CYP2B6, or CYP2D6. aacrjournals.orgtga.gov.au
In terms of enzyme induction, studies on mRNA expression indicate that acalabrutinib is a weak inducer of CYP1A2, CYP2B6, and CYP3A4. tga.gov.au The ACP-5862 metabolite was also shown to be a weak inducer of CYP3A4 mRNA. tga.gov.au However, other reports clarify that neither the parent compound nor the metabolite acts as a strong inducer for these enzymes. nih.govaacrjournals.orgresearchgate.net
The table below provides a summary of the preclinical inhibitory and inductive effects of acalabrutinib and its active metabolite, ACP-5862, on various CYP enzymes.
| CYP Enzyme | Acalabrutinib Interaction | ACP-5862 Interaction |
|---|---|---|
| CYP1A2 | No inhibition; Weak induction aacrjournals.orgtga.gov.au | No inhibition aacrjournals.orgtga.gov.au |
| CYP2B6 | No inhibition; Weak induction tga.gov.au | No inhibition tga.gov.au |
| CYP2C8 | Weak inhibitor nih.govtga.gov.auresearchgate.net | Weak, time-dependent inactivator tga.gov.aumedchemexpress.com |
| CYP2C9 | Weak inhibitor nih.govtga.gov.auresearchgate.net | Weak inhibitor nih.govtga.gov.auresearchgate.net |
| CYP2C19 | No inhibition tga.gov.au | Weak inhibitor nih.govaacrjournals.orgtga.gov.au |
| CYP2D6 | No inhibition aacrjournals.orgtga.gov.au | No inhibition tga.gov.au |
Mechanisms of Resistance to Acalabrutinib Maleate
Acquired Mutations in Bruton's Tyrosine Kinase (BTK)
The most common mechanism of acquired resistance to acalabrutinib (B560132) involves mutations in the BTK gene. ashpublications.orgnih.gov These mutations interfere with the binding of acalabrutinib to BTK, allowing the kinase to remain active and promote cancer cell survival and proliferation. ashpublications.org
The most frequently observed resistance mutation is a substitution at the Cysteine-481 residue, the site of covalent binding for acalabrutinib. nih.govoncpracticemanagement.com The most common substitution is C481S (cysteine to serine). oncpracticemanagement.commdpi.com This mutation prevents the irreversible binding of acalabrutinib, reducing it to a transient and less effective interaction. nih.gov Studies have shown that BTK C481 mutations are detected in a significant percentage of patients who relapse on acalabrutinib therapy. For instance, one study found BTK C481 mutations in 69% of patients with relapsed Chronic Lymphocytic Leukemia (CLL), with C481S being the predominant mutation. ashpublications.orgoncpracticemanagement.com Other less common substitutions at this position, such as C481R and C481Y, have also been reported. ashpublications.orgmdpi.com
Besides mutations at the C481 residue, other alterations in the BTK gene can also lead to resistance. These include:
Gatekeeper Mutations: The T474I mutation, located near the ATP-binding pocket, is a known gatekeeper mutation. ashpublications.orgashpublications.org It can reduce the binding affinity of BTK inhibitors. In some cases, the T474I mutation has been found to co-occur with C481S mutations in patients progressing on acalabrutinib. ashpublications.orgmdpi.com
Kinase-Impaired Mutations: Mutations like L528W can disable the kinase activity of BTK but maintain downstream signaling through a scaffolding function. ashpublications.org While more commonly associated with resistance to other BTK inhibitors, the potential for such mutations to arise under acalabrutinib pressure exists. nih.govmdpi.com
Novel Mutations: Research has identified other novel mutations, such as E41V, in patients treated with acalabrutinib, although their precise role in conferring resistance is still under investigation. ashpublications.orgmdpi.com
Table 1: Key BTK Mutations Associated with Acalabrutinib Resistance
| Mutation | Type | Effect on Acalabrutinib Binding | Reference |
|---|---|---|---|
| C481S/R/Y | Cysteine-481 Substitution | Prevents irreversible covalent binding, leading to transient inhibition. | ashpublications.orgoncpracticemanagement.commdpi.com |
| T474I | Gatekeeper | Reduces binding affinity of the inhibitor. | ashpublications.orgashpublications.org |
| L528W | Kinase-Impaired | Disables kinase activity but maintains downstream signaling. | nih.govashpublications.org |
| E41V | Novel | Role in resistance is under investigation. | ashpublications.orgmdpi.com |
Mutations in Downstream Signaling Components (e.g., Phospholipase Cγ2 (PLCG2))
Resistance to acalabrutinib can also arise from mutations in genes that encode proteins acting downstream of BTK in the B-cell receptor (BCR) signaling pathway. nih.govashpublications.org The most notable of these is Phospholipase Cγ2 (PLCG2). nih.gov
Mutations in PLCG2, such as R665W, S707Y, and L845F, can lead to a gain-of-function, making the protein constitutively active or hyper-responsive to upstream signals. mdpi.comnih.gov This allows for the continued activation of the BCR pathway, bypassing the need for active BTK and thereby rendering acalabrutinib ineffective. nih.gov While PLCG2 mutations are a recognized resistance mechanism for covalent BTK inhibitors, they appear to be less common in patients treated with acalabrutinib compared to the first-generation inhibitor, ibrutinib (B1684441). mdpi.comnih.gov In some instances, PLCG2 mutations have been found to co-exist with BTK C481S mutations. ashpublications.orgmdpi.com
Emergent Resistance Mechanisms to Covalent BTK Inhibitors
The landscape of resistance to covalent BTK inhibitors is continually evolving. ashpublications.org Beyond the well-established BTK and PLCG2 mutations, other mechanisms are emerging from clinical and preclinical research. These can include alterations in other components of the BCR signaling pathway or activation of alternative survival pathways that are independent of BCR signaling. nih.gov For example, mutations in CARD11 have been shown to confer resistance to ibrutinib in vitro by activating the NF-κB pathway, a mechanism that could potentially impact acalabrutinib efficacy as well. mdpi.com The loss of del(8p), which leads to the loss of TRAIL-R, has also been reported in patients resistant to ibrutinib. nih.gov
Cross-Resistance Patterns with Other BTK Inhibitors
The development of resistance to one BTK inhibitor can have implications for the efficacy of subsequent treatments with other inhibitors in the same class.
Covalent BTK Inhibitors: Due to their shared mechanism of binding to C481, the emergence of a C481S mutation during acalabrutinib therapy generally confers cross-resistance to other covalent BTK inhibitors like ibrutinib and zanubrutinib (B611923). mdpi.comnih.gov
Non-covalent BTK Inhibitors: Non-covalent inhibitors, such as pirtobrutinib, are designed to bind to BTK in a different manner and are not affected by C481S mutations. nih.govtargetedonc.com Therefore, they often remain effective in patients who have developed resistance to acalabrutinib via this mechanism. However, the emergence of other BTK mutations, such as the gatekeeper mutation T474I or the kinase-impaired L528W mutation during acalabrutinib treatment, can potentially confer cross-resistance to non-covalent inhibitors. ashpublications.orgtargetedonc.com
Table 2: Cross-Resistance Implications of Acalabrutinib Resistance Mutations
| Acalabrutinib Resistance Mutation | Effect on Other Covalent BTK Inhibitors (e.g., Ibrutinib, Zanubrutinib) | Effect on Non-Covalent BTK Inhibitors (e.g., Pirtobrutinib) | Reference |
|---|---|---|---|
| BTK C481S | Confers cross-resistance. | Generally remains sensitive. | mdpi.comnih.govtargetedonc.com |
| BTK T474I | May confer cross-resistance. | Can confer cross-resistance. | ashpublications.orgtargetedonc.com |
| BTK L528W | May confer cross-resistance. | Can confer cross-resistance. | ashpublications.orgtargetedonc.com |
| PLCG2 mutations | May confer cross-resistance. | May confer cross-resistance as it bypasses BTK. | nih.govnih.gov |
Methodological Approaches for Resistance Mechanism Elucidation
Several laboratory techniques are employed to identify and study the mechanisms of resistance to acalabrutinib:
Next-Generation Sequencing (NGS): Targeted deep sequencing of genes known to be involved in resistance, such as BTK and PLCG2, is a primary method for detecting resistance mutations in patient samples. ashpublications.orgoncpracticemanagement.com This can be performed on peripheral blood mononuclear cells, bone marrow, or lymph node samples. cllsociety.orgashpublications.org
Digital Droplet PCR (ddPCR): This highly sensitive technique can be used to detect and quantify specific known mutations, such as BTK C481S, at very low variant allele frequencies. ashpublications.orgoncpracticemanagement.com
Functional Assays: In vitro studies using cell lines engineered to express specific mutations are crucial for confirming that a particular mutation directly confers resistance to acalabrutinib. jnjmedicalconnect.com These assays can measure cell viability, BTK activity, and downstream signaling in the presence of the drug.
Liquid Biopsy: Analysis of circulating tumor DNA (ctDNA) from blood samples offers a non-invasive way to monitor for the emergence of resistance mutations over time. frontiersin.org
Structural Biology: Techniques like X-ray crystallography can be used to visualize how mutations alter the structure of the BTK protein and its interaction with acalabrutinib, providing a molecular understanding of resistance. jnjmedicalconnect.com
Advanced Formulation Science and Biopharmaceutical Research of Acalabrutinib Maleate
Rationale for Maleate (B1232345) Salt Formulation
The selection of a salt form is a critical step in drug development, aimed at improving the physicochemical and biopharmaceutical properties of a drug molecule. For acalabrutinib (B560132), the maleate salt was chosen to address key challenges associated with the free base, namely its solubility, manufacturability, and pH-dependent bioavailability.
Acalabrutinib free base is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low solubility. google.comnih.gov This low solubility, particularly at higher pH levels, can limit its dissolution and subsequent absorption in the gastrointestinal tract. google.com The maleate salt of acalabrutinib was developed to improve upon these characteristics. While initial assessments of acalabrutinib maleate salt samples suggested they might not achieve the necessary solubility and dissolution rates to overcome the limitations of the free base, further development of a crystalline this compound monohydrate (Form A) proved successful. google.com This form, while thermodynamically stable, initially presented potential manufacturing challenges. google.com However, processes were developed to produce a solid dosage form with acceptable physical and pharmacological properties, including dissolution, stability, and manufacturability. google.com The use of the maleate salt allows for supersaturation in certain buffered solutions compared to the free base at an equivalent final pH. google.com
The crystalline structure of this compound monohydrate Form A has been well-characterized, ensuring batch-to-batch consistency, a crucial aspect of manufacturability. google.com Techniques such as micronization can be employed to achieve a desired particle size distribution, further optimizing the solubility profile for pharmaceutical compositions. tdcommons.org
Table 1: Physicochemical Properties of Acalabrutinib and its Formulations
| Property | Acalabrutinib Free Base | This compound |
|---|---|---|
| BCS Class | II (High Permeability, Low Solubility) google.comnih.gov | Not explicitly classified, but formulated to improve solubility google.com |
| Solubility Profile | pH-dependent, with decreasing solubility as pH increases google.com | Exhibits improved solubility characteristics, including supersaturation in certain conditions google.com |
| Crystalline Form | Crystalline Form I researchgate.net | Crystalline Maleate Monohydrate Form A google.com |
| Manufacturability | Established | Initially presented challenges, but processes were developed for consistent production google.com |
A significant challenge with the acalabrutinib free base capsule formulation is its pH-dependent bioavailability. nih.gov The solubility of the free base decreases as the pH of the stomach increases. google.com This is particularly problematic in patients who are also taking acid-reducing agents (ARAs) like proton pump inhibitors (PPIs), which can lead to reduced drug absorption and therapeutic efficacy. researchgate.netnih.gov
The this compound tablet formulation was specifically designed to overcome this issue. nih.govacs.org This formulation demonstrates pH-independent release, mitigating the impact of elevated gastric pH on drug absorption. nih.govnih.gov Clinical studies in healthy subjects have shown that the this compound tablet is substantially bioequivalent to the capsule dosage form in normal acidic stomach conditions. google.com Crucially, it provides less variability in acalabrutinib pharmacokinetics over a broader range of stomach pH conditions, allowing for co-administration with PPIs without the need for dose staggering. nih.govgoogle.com This improved formulation provides a significant therapeutic advantage for patients who require concomitant ARA therapy. nih.govacs.org
Physiologically Based Biopharmaceutics Modeling (PBBM)
Physiologically based biopharmaceutics modeling (PBBM) has emerged as a powerful tool in modern drug development. These models integrate in vitro data with in vivo physiological parameters to simulate and predict the pharmacokinetic performance of a drug product. For this compound, PBBM has been instrumental in formulation development, risk assessment, and establishing a robust understanding of its in vivo behavior.
A PBBM was developed for this compound tablets, building upon a previously established model for the acalabrutinib capsule formulation. nih.govacs.org This model was a key component in establishing the drug product's dissolution specification, ensuring that it would be safe and effective for all patients, including those on acid-reducing agents. nih.govacs.org The model allowed for the prediction of drug exposure from virtual batches with slower dissolution profiles than the clinical target, providing a "safe space" for manufacturing specifications that is larger than what would be determined by bioequivalence studies alone. nih.gov
The PBBM for acalabrutinib integrates various factors, including the drug's solubility at different pH levels, particle size distribution, and the impact of physiological variables like gastric pH and transit times. acs.orgnih.gov This mechanistic approach allows for a deeper understanding of how formulation and physiological factors interact to influence drug absorption. nih.govnih.gov
Parameter sensitivity analysis (PSA) is a critical component of PBBM, used to identify the key physiological and drug-related parameters that have the most significant impact on a drug's pharmacokinetic profile. nih.gov For acalabrutinib, PSA revealed that several parameters could influence its exposure (Cmax and AUC). nih.gov
Among the influential parameters identified through PSA were CYP3A4 metabolism kinetics, small intestine transit times, and fluid volumes in the small intestine and colon. nih.gov Notably, for the acalabrutinib capsule model, which formed the basis for the maleate tablet model, CYP3A4 Vmax and gastric residence time were identified as particularly critical and were incorporated into the model with individual fitting to better capture in vivo variability. nih.gov This analysis helps to focus on the most critical factors that need to be controlled or accounted for to ensure consistent drug performance.
Table 2: Key Parameters Identified in Sensitivity Analysis for Acalabrutinib PBBM
| Parameter Category | Influential Parameters | Impact on Acalabrutinib Exposure (Cmax and AUC) |
|---|---|---|
| Drug-Related | CYP3A4 Metabolism Kinetics (Vmax) | Significant nih.gov |
| Physiological | Gastric Residence Time | Significant nih.gov |
| Small Intestine Transit Times | Significant nih.gov | |
| Small Intestine and Colon Fluid Volumes | Significant nih.gov | |
| Ascending Colon pH | Significant nih.gov |
The integration of dissolution data into the PBBM for acalabrutinib has been crucial for establishing a mechanistic understanding of its in vivo performance and for developing more robust in vitro-in vivo correlations (IVIVC). researchgate.netnih.gov An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate and extent of drug dissolution) and an in vivo response (such as the plasma drug concentration or amount of drug absorbed).
For acalabrutinib, the PBBM can distinguish between the effects of dissolution and first-pass metabolism on drug exposure. nih.govsci-hub.ru This allows for a more accurate prediction of how changes in in vitro dissolution under various conditions will translate to in vivo pharmacokinetics. nih.gov The model has been successfully used to predict the clinical pharmacokinetics of different batches of acalabrutinib with varying in vitro dissolution profiles, even under challenging conditions such as co-administration with proton pump inhibitors or acidic beverages. researchgate.netnih.govumd.edu This robust IVIVC provides confidence in the quality control methods used for manufacturing and ensures that the in vitro dissolution test is a reliable indicator of in vivo performance. nih.gov
Medicinal Chemistry and Structure Activity Relationship Sar Insights of Acalabrutinib Maleate
Design Principles for Acalabrutinib (B560132) Maleate (B1232345) as a Covalent Inhibitor
The rational design of acalabrutinib as a targeted covalent inhibitor was a deliberate process aimed at maximizing potency and selectivity while minimizing adverse effects associated with off-target kinase inhibition. spandidos-publications.comresearchgate.net Covalent inhibitors offer distinct advantages, including high binding energies and prolonged drug-target engagement, which can lead to more sustained therapeutic effects at lower doses. researchgate.netcas.org
Acalabrutinib was engineered to form an irreversible, covalent bond with a specific cysteine residue (Cys481) located in the ATP-binding pocket of BTK. nih.govnih.govfrontiersin.org This mechanism effectively shuts down the kinase's activity, which is crucial for B-cell proliferation and survival. nih.govnih.gov
A key element of its design is the electrophilic "warhead"—the part of the molecule that forms the covalent bond. Acalabrutinib features a 2-butynamide moiety for this purpose. nih.govfrontiersin.orgresearchgate.net This butynamide group has a reduced intrinsic reactivity compared to the acrylamide (B121943) warhead found in ibrutinib (B1684441). researchgate.net This design follows a "Goldilocks principle," where the warhead is reactive enough to bind to BTK but not so reactive that it indiscriminately binds to other proteins, a concern that often leads to side effects. cas.org This calculated reduction in reactivity is a primary contributor to acalabrutinib's improved safety profile, as it limits the inhibition of off-target kinases that also possess a reactive cysteine, such as the epidermal growth factor receptor (EGFR). frontiersin.orgresearchgate.net
Structure-Activity Relationships Governing BTK Affinity and Selectivity
The structural properties of acalabrutinib are finely tuned to govern its high affinity and remarkable selectivity for BTK. nih.govfrontiersin.org While it forms hydrogen bonds with key hinge region residues (E475 and M477) in the BTK active site, similar to other inhibitors, its unique structural features contribute to a differentiated binding profile. frontiersin.orgplos.orgresearchgate.net
Crystallographic studies show that acalabrutinib binds to the BTK kinase domain, locking it in an inactive conformation. nih.gov The molecule's 2-pyridylbenzamide group occupies a back pocket of the active site. nih.govplos.orgresearchgate.net However, this interaction is not believed to be the main driver of selectivity, as this pocket is highly conserved across many kinases. plos.org
| Property | Acalabrutinib | Ibrutinib |
| Target | Bruton's Tyrosine Kinase (BTK) | Bruton's Tyrosine Kinase (BTK) |
| Binding | Covalent, irreversible to Cys481 | Covalent, irreversible to Cys481 |
| BTK IC50 | ~3.0 - 5.1 nM researchgate.netfda.gov | ~0.5 nM |
| Selectivity | High; minimal off-target activity on ITK, TEC, EGFR frontiersin.orgresearchgate.net | Lower; inhibits other kinases like ITK, TEC, EGFR nih.gov |
| Key Structural Moiety | 2-pyridylbenzamide nih.gov | Phenoxy-phenyl |
| Reactive "Warhead" | Butynamide frontiersin.orgresearchgate.net | Acrylamide |
Academic Perspectives on Synthetic Approaches and Chemical Optimization Strategies
The synthesis of acalabrutinib has been documented in various academic and patent literature, outlining multi-step processes to construct its complex architecture. One comprehensive synthesis involves the initial formation of the core imidazo[1,5-a]pyrazin-3-yl)pyrrolidine structure, followed by a Suzuki coupling reaction to attach the benzamide (B126) side chain, and culminating in the addition of the 2-butynoic acid warhead.
Beyond the initial synthesis, significant research has focused on optimizing the drug's formulation to overcome biopharmaceutical challenges. mdpi.com Acalabrutinib is classified as a Biopharmaceutics Classification System (BCS) Class 2 drug, meaning it has low aqueous solubility and high permeability. mdpi.comresearchgate.net This pH-dependent solubility can affect its absorption and bioavailability. researchgate.net
To address this, chemical and formulation optimization strategies have been explored:
Acalabrutinib Maleate Salt: The use of a maleate salt improves the compound's properties for formulation. researchgate.netnih.gov
Amorphous Solid Dispersions (ASDs): Formulating acalabrutinib into ASDs is an advanced approach to enhance its dissolution and bioavailability, mitigating the effects of gastric pH. nih.gov
Nanoparticle Formulations: Researchers have investigated encapsulating acalabrutinib in polymer-lipid hybrid nanoparticles (PLHNs) or other nanocarriers. mdpi.com These formulations can improve oral bioavailability by enhancing solubility and potentially leveraging lymphatic uptake pathways, bypassing some of the metabolic processes that limit drug exposure. mdpi.com
These optimization strategies are crucial for ensuring consistent and effective drug delivery, supporting the development of improved dosage forms like tablets that can be administered without concern for co-administration of acid-reducing agents. nih.gov
Comparison of this compound's Unique Chemical Structure with Other BTK Inhibitors
Acalabrutinib belongs to a class of second-generation BTK inhibitors developed to improve upon the first-in-class drug, ibrutinib. spandidos-publications.comtargetedonc.com While these drugs share the same therapeutic target, their distinct chemical structures lead to important differences in their pharmacological profiles. frontiersin.orgnih.gov
Key Structural and Functional Comparisons:
| Feature | Acalabrutinib | Ibrutinib | Zanubrutinib (B611923) |
| Generation | Second nih.govtargetedonc.com | First nih.gov | Second spandidos-publications.comtargetedonc.com |
| Binding Type | Covalent, Irreversible nih.gov | Covalent, Irreversible nih.gov | Covalent, Irreversible targetedonc.com |
| Covalent Warhead | Butynamide plos.org | Acrylamide plos.org | Acrylamide nih.gov |
| Selectivity Profile | Highest selectivity for BTK; minimal off-target effects on EGFR, ITK, TEC. nih.govspandidos-publications.comnih.gov | Less selective; significant off-target inhibition of other kinases. nih.gov | More selective than ibrutinib, but less active against ITK and TEC than acalabrutinib. spandidos-publications.comnih.gov |
| Associated AEs | Fewer off-target adverse events reported. spandidos-publications.com | Higher incidence of off-target effects like rash and cardiovascular events. spandidos-publications.comnih.gov | Favorable adverse event profile compared to ibrutinib. spandidos-publications.comtargetedonc.com |
The most significant structural difference between acalabrutinib and other inhibitors like ibrutinib and zanubrutinib is the nature of the electrophilic warhead. plos.org Acalabrutinib's butynamide group is less reactive than the acrylamide moiety shared by ibrutinib and zanubrutinib. researchgate.netplos.org This distinction is central to acalabrutinib's "cleaner" kinase inhibition profile and improved tolerability. nih.govspandidos-publications.com
Future Research Trajectories for Acalabrutinib Maleate
Investigation of Novel Molecular Targets and Pathways Beyond BTK
While the primary mechanism of acalabrutinib (B560132) is the irreversible inhibition of BTK, emerging research is uncovering its effects on other molecular pathways, suggesting a broader therapeutic potential. nih.gov These investigations are pivotal in understanding the full spectrum of acalabrutinib's activity and identifying new clinical applications.
Role in Regulating Bile Acid Metabolism and Liver Disease
Recent studies suggest a novel role for acalabrutinib in metabolic regulation, specifically in the context of liver disease. Research indicates that acalabrutinib may alleviate metabolic dysfunction-associated steatotic liver disease by modulating bile acid (BA) metabolism. researchgate.netconsensus.app BAs are crucial signaling molecules that regulate their own metabolism, as well as lipid and glucose homeostasis. nih.gov Disruption in BA signaling is implicated in the progression of various liver diseases. nih.gov The gut microbiota plays a significant role in BA metabolism, and alterations in microbial BA profiles are linked to disease progression. researchgate.net The potential for acalabrutinib to influence these pathways opens a new avenue of research into its use for metabolic liver disorders. researchgate.netconsensus.app
Modulation of NKG2D Ligand Expression via IL-10/STAT3 Pathway
Acalabrutinib (also known as ACP-196) has been shown to modulate immune responses beyond its effect on B-cells. nih.govsemanticscholar.org One significant area of investigation is its ability to upregulate the expression of Natural Killer Group 2, Member D (NKG2D) ligands on cancer cells. nih.govresearchgate.net This upregulation enhances the ability of natural killer (NK) cells to recognize and eliminate tumor cells. nih.gov
Research has identified the Interleukin-10/Signal Transducer and Activator of Transcription 3 (IL-10/STAT3) pathway as a key mediator in this process. nih.govresearchgate.net In certain lymphoma cells, activating the B-cell receptor (BCR) signaling pathway reduces the expression of NKG2D ligands, IL-10, and phosphorylated STAT3 (p-STAT3). nih.govsemanticscholar.org Acalabrutinib, by inhibiting BTK, produces the opposite effect, leading to increased NKG2D ligand expression. nih.gov Studies have shown that inhibiting STAT3 directly also increases NKG2D ligand expression. nih.govnih.gov This suggests that acalabrutinib's immunomodulatory effects are, at least in part, mediated through the IL-10/STAT3 pathway, providing a new rationale for its use in cancer immunotherapy. nih.govresearchgate.net
| Condition/Treatment | Effect on IL-10/p-STAT3 Levels | Effect on NKG2D Ligand Expression | Reference |
|---|---|---|---|
| BCR Pathway Stimulation (with IgM antibodies) | Significantly Reduced | Significantly Reduced | nih.govresearchgate.net |
| Acalabrutinib (ACP-196) Treatment | Increased | Increased | nih.gov |
| STAT3 Inhibitor Treatment | Decreased IL-10 | Increased | nih.govsemanticscholar.org |
| IL-10 Neutralizing Antibodies | Decreased p-STAT3 | Increased | nih.govsemanticscholar.org |
Mechanistic Exploration of Combination Therapies with Acalabrutinib Maleate (B1232345)
To enhance therapeutic outcomes and overcome potential resistance, research is actively exploring the mechanisms of acalabrutinib in combination with other agents. patsnap.com Combining acalabrutinib with anti-CD20 monoclonal antibodies (e.g., rituximab (B1143277), obinutuzumab) or BCL-2 inhibitors (e.g., venetoclax) has shown promise. patsnap.comjnccn360.org These combinations aim to create synergistic effects by targeting different, complementary pathways involved in B-cell survival and proliferation. patsnap.com
For instance, the ECHO trial investigated acalabrutinib combined with bendamustine (B91647) and rituximab in previously untreated mantle cell lymphoma (MCL), demonstrating a significant improvement in progression-free survival compared to standard chemoimmunotherapy. pharmacytimes.com Ongoing trials are evaluating acalabrutinib in various combinations for several B-cell cancers, aiming to elucidate the molecular basis of their synergistic activity and identify optimal therapeutic partnerships. nih.govpharmacytimes.com
Development of Advanced Preclinical Models for Efficacy and Resistance Studies
To better predict clinical outcomes and study resistance mechanisms, there is a need for more sophisticated preclinical models. Spontaneously occurring canine B-cell lymphoma has emerged as a valuable model for human non-Hodgkin lymphoma (NHL) due to its many similarities in histology and response to therapy. nih.govresearchgate.net
Preclinical studies have evaluated acalabrutinib in canine models, demonstrating its ability to potently inhibit BTK activity in canine B-cell lymphoma cell lines and primary cells. nih.govresearchgate.net A clinical trial in 20 dogs with B-cell lymphoma found that acalabrutinib was generally well-tolerated and showed clinical activity. nih.gov These findings support the use of canine lymphoma as a relevant translational model to evaluate novel BTK inhibitors and study the development of resistance in a setting that more closely mimics the human disease. nih.govresearchgate.net Further development of such models, including patient-derived xenografts and genetically engineered mouse models, will be crucial for testing new combination therapies and strategies to overcome resistance.
Research into Novel Acalabrutinib Maleate Analogues and Derivatives
The development of acalabrutinib as a second-generation BTK inhibitor was driven by the goal of creating a more selective and potent molecule than ibrutinib (B1684441), thereby reducing off-target effects. nih.govdrugbank.com Future research in this area will likely focus on developing novel analogues and derivatives with even more refined properties.
Key areas of development include:
Improved Formulations: Research has already led to the development of an this compound tablet formulation that overcomes the pH-dependent absorption issues seen with the original capsule form. nih.govnih.gov This allows for co-administration with acid-reducing agents like proton pump inhibitors, expanding its utility for more patients. drugbank.comonclive.com
Next-Generation Covalent Inhibitors: While much focus is on noncovalent inhibitors, there is still potential to design new covalent analogues with different binding kinetics or improved selectivity profiles to further minimize off-target effects.
Targeted Delivery Systems: The development of drug delivery systems that specifically target malignant B-cells could enhance the efficacy of acalabrutinib while minimizing systemic exposure and potential side effects.
The crystal structure of the BTK kinase domain in complex with acalabrutinib has been determined, providing atomic-level insights into its binding mode. rcsb.org This structural information is invaluable for guiding the rational design of future BTK inhibitors and novel acalabrutinib analogues with superior therapeutic properties. rcsb.org
Q & A
Basic Research Questions
Q. What established pharmacokinetic parameters should be measured in preclinical studies of acalabrutinib maleate, and what methodologies ensure accuracy?
- Answer : Key parameters include bioavailability, plasma half-life (t½), volume of distribution (Vd), and clearance (CL). Use LC-MS/MS for precise quantification of drug concentrations in plasma/tissue homogenates. Validate assays per FDA guidelines, including linearity, precision, and recovery rates. Ensure animal models (e.g., murine xenografts) are standardized for consistent sampling intervals .
Q. How should researchers design dose-response experiments to evaluate this compound’s BTK inhibition efficacy?
- Answer : Employ a logarithmic dose range (e.g., 1 nM–10 µM) in cell-based assays (e.g., Ramos B-cell lines). Use Western blotting or flow cytometry to quantify phosphorylated BTK (pBTK) suppression. Include positive controls (e.g., ibrutinib) and negative controls (vehicle-only). Apply nonlinear regression models (e.g., sigmoidal dose-response in GraphPad Prism) to calculate IC50 values .
Q. What statistical approaches are recommended for analyzing clinical trial data on this compound’s progression-free survival (PFS)?
- Answer : Use Kaplan-Meier survival curves with log-rank tests for PFS comparisons between treatment arms. Adjust for covariates (e.g., baseline tumor burden) via Cox proportional hazards models. Report hazard ratios (HR) with 95% confidence intervals. Pre-specify stratification factors in the trial protocol to minimize bias .
Advanced Research Questions
Q. How can contradictory findings between in vitro and in vivo efficacy data for this compound be methodologically resolved?
- Answer : Conduct in vitro-in vivo correlation (IVIVC) studies to identify confounding factors (e.g., protein binding, metabolic clearance). Use physiologically based pharmacokinetic (PBPK) modeling to simulate drug exposure differences. Validate with tissue-specific pharmacokinetic sampling (e.g., lymph nodes) and pharmacodynamic markers (e.g., BTK occupancy) .
Q. What experimental strategies are effective in assessing synergistic effects of this compound with PI3K inhibitors to overcome drug resistance?
- Answer : Design combination index (CI) assays using the Chou-Talalay method. Test sequential vs. concurrent dosing in primary CLL cells. Utilize RNA-seq to identify resistance pathways (e.g., BCL-2 upregulation). Validate synergy in PDX models with longitudinal BTK occupancy monitoring .
Q. How can researchers validate off-target interactions of this compound using high-throughput screening (HTS) and structural modeling?
- Answer : Perform kinase profiling against a panel of 400+ kinases (e.g., Eurofins KinaseProfiler). Use cryo-EM or molecular dynamics simulations to predict binding affinities to non-BTK kinases (e.g., TEC family). Confirm findings with CRISPR-edited cell lines lacking putative off-target kinases .
Methodological Best Practices
- Data Reproducibility : Document all experimental conditions (e.g., buffer pH, incubation times) in supplementary materials. Share raw data and analysis scripts via repositories like Zenodo .
- Literature Reviews : Prioritize studies from high-impact journals (e.g., Blood, Clinical Cancer Research) indexed in PubMed. Use citation managers (e.g., Zotero) to track references and avoid redundant hypotheses .
- Conflict Resolution : For contradictory data, convene cross-disciplinary panels to review methodology (e.g., assay sensitivity, cohort demographics). Publish negative results in preprint servers to foster transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
